TRα/TRβ Functional Activity: rT3 vs T3
Reverse T3 (3,3',5'-triiodo-L-thyronine) exhibits approximately 1,000-fold lower functional activity at both TRα and TRβ compared with the active thyroid hormone 3,3',5-triiodo-L-thyronine (T3), and is commonly characterized as a TRα/TRβ antagonist . This functional divergence is far greater than the difference in receptor binding affinity alone would predict, indicating a dissociation between binding and activation.
| Evidence Dimension | Functional activity at thyroid hormone receptors TRα and TRβ |
|---|---|
| Target Compound Data | ~1,000-fold less active than T3 (described as inactive/antagonist) |
| Comparator Or Baseline | 3,3',5-triiodo-L-thyronine (T3, CAS 6893-02-3); Ki = 2.33 nM (hTRα), 2.29 nM (hTRβ) |
| Quantified Difference | ~1,000-fold reduced functional activity |
| Conditions | Multiple functional assays; TRα and TRβ receptor-mediated transcriptional activity systems |
Why This Matters
Scientists selecting rT3 for receptor antagonism or inactivation studies must use the reverse-T3 isomer rather than T3, as T3 is a potent agonist that would confound any experiment requiring TR blockade.
